

# 6-Aminonicotinaldehyde hydrochloride CAS number lookup

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## Compound of Interest

Compound Name: 6-Aminonicotinaldehyde  
hydrochloride

Cat. No.: B1377012

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## Core Chemical Identity and Physicochemical Properties

6-Aminonicotinaldehyde and its hydrochloride salt are fundamental reagents in synthetic chemistry. It is critical to distinguish between the free base and its hydrochloride salt, as they possess distinct Chemical Abstracts Service (CAS) numbers and properties. The hydrochloride form often offers enhanced stability and solubility in certain solvents, making it preferable for specific applications.

It is primarily recognized under two main CAS numbers:

- 1588441-31-9 for **6-Aminonicotinaldehyde hydrochloride**.[\[1\]](#)[\[2\]](#)
- 69879-22-7 for the free base, 6-Aminonicotinaldehyde.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Some suppliers may list the hydrochloride as a synonym under the free base's CAS number, so careful verification is essential.[\[3\]](#)[\[5\]](#)[\[6\]](#)

The compound is also known by several synonyms, including:

- 6-Aminopyridine-3-carboxaldehyde[\[3\]](#)[\[7\]](#)
- 2-Amino-5-formylpyridine[\[3\]](#)[\[5\]](#)

- 6-Amino-3-pyridinecarboxaldehyde[3]

A summary of key physicochemical properties is presented below:

Property	6-Aminonicotinaldehyde (Free Base)	6-Aminonicotinaldehyde Hydrochloride	Source(s)
CAS Number	69879-22-7	1588441-31-9	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O	[1][3]
Molecular Weight	122.13 g/mol	158.59 g/mol	[1][3]
Appearance	Light yellow to yellow solid	Not specified (typically a solid)	[5]
Melting Point	161°C	Not specified	[3][5][7]
Boiling Point	309.0°C at 760 mmHg (Predicted)	Not specified	[3][5]
Density	~1.264 g/cm <sup>3</sup> (Predicted)	Not specified	[3][5]
Storage	2–8°C under inert gas (Nitrogen or Argon)	Room temperature	[2][3][4]

## Synthesis and Purification Workflow

The synthesis of 6-Aminonicotinaldehyde is commonly achieved through the reduction of a nitrile precursor, such as 2-amino-5-cyanopyridine. This transformation is a cornerstone reaction in the preparation of pyridine-based aldehydes.

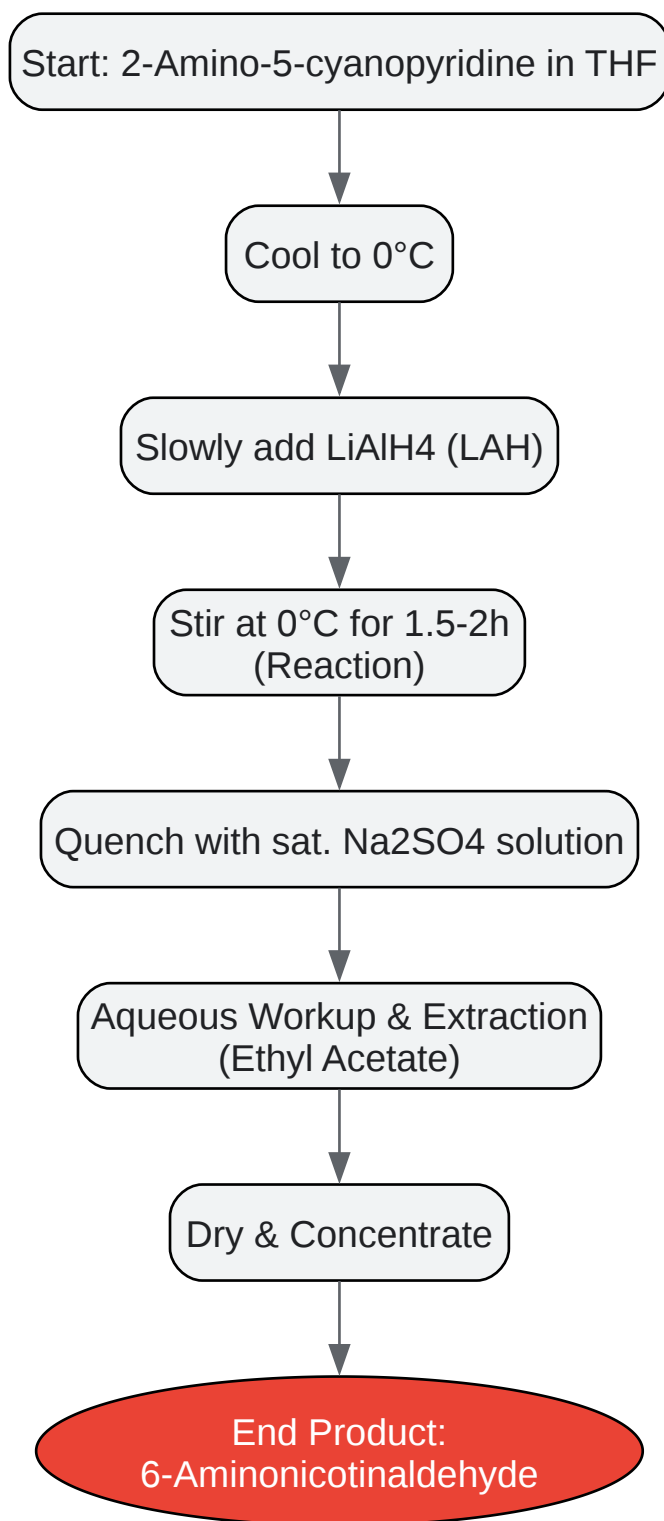
## Experimental Protocol: Synthesis from 2-Amino-5-cyanopyridine

This protocol is based on a general procedure for the reduction of a cyanopyridine to its corresponding aldehyde.[5]

Rationale: Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines. However, by carefully controlling the reaction conditions, specifically by maintaining a low temperature (0°C), the reaction can be halted at the intermediate imine stage. Subsequent aqueous workup then hydrolyzes the imine to the desired aldehyde. The low temperature is critical to prevent over-reduction to the amine.

#### Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0°C using an ice bath. This step is crucial to control the reactivity of the LAH and prevent over-reduction.
- **Addition of Reducing Agent:** Slowly add Lithium Aluminum Hydride (LAH) (2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.
- **Reaction Monitoring:** Stir the mixture at 0°C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This safely decomposes any excess LAH and the aluminum complexes formed.
- **Extraction:** Add water and extract the product into an organic solvent such as ethyl acetate (3x volumes).
- **Washing and Drying:** Combine the organic layers and wash with a saturated brine solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate.<sup>[5]</sup>
- **Purification:** Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.<sup>[5]</sup>



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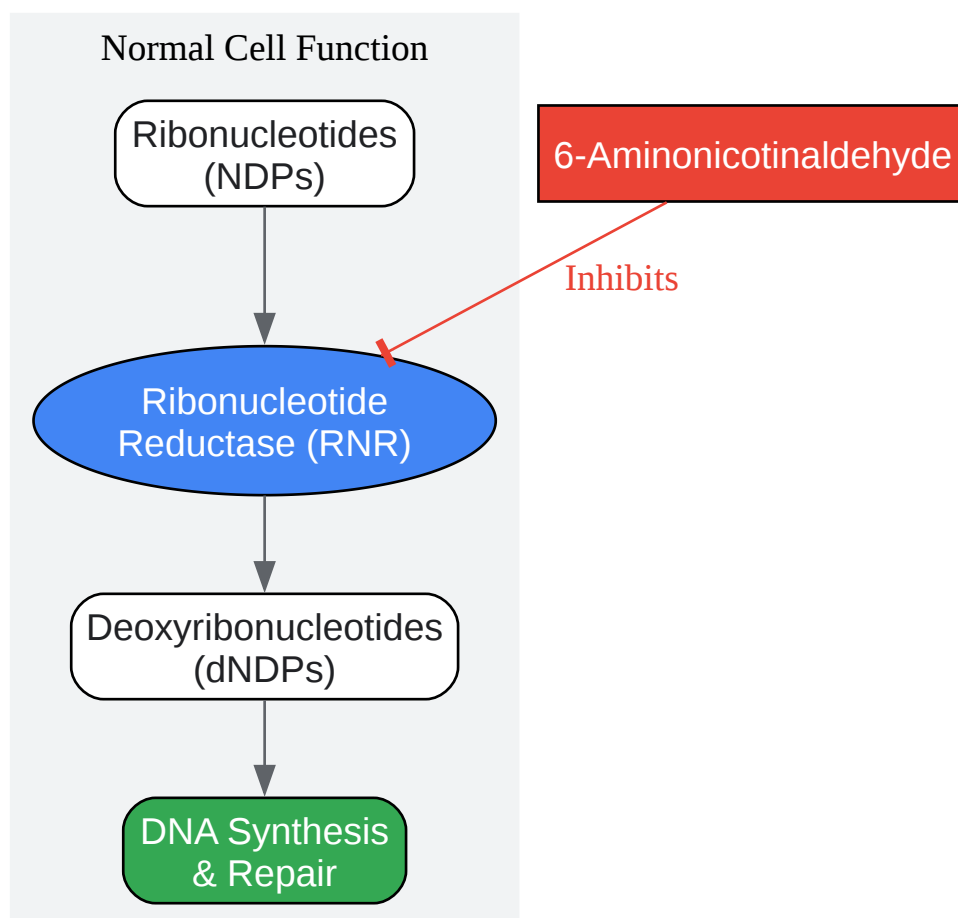
*Fig 1: Synthesis workflow for 6-Aminonicotinaldehyde.*

## Core Applications in Drug Discovery and Development

The unique structure of 6-Aminonicotinaldehyde, featuring an aldehyde group for further modification and a 6-aminopyridine core, makes it a valuable scaffold in medicinal chemistry.

### Inhibition of Ribonucleotide Reductase

6-Aminonicotinaldehyde is identified as a novel ribonucleotide reductase (RNR) inhibitor.[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[3] The inhibition of this enzyme disrupts DNA replication, making it a key target for anticancer therapies.[3] This compound serves as a lead for developing more potent and selective RNR inhibitors.[3]

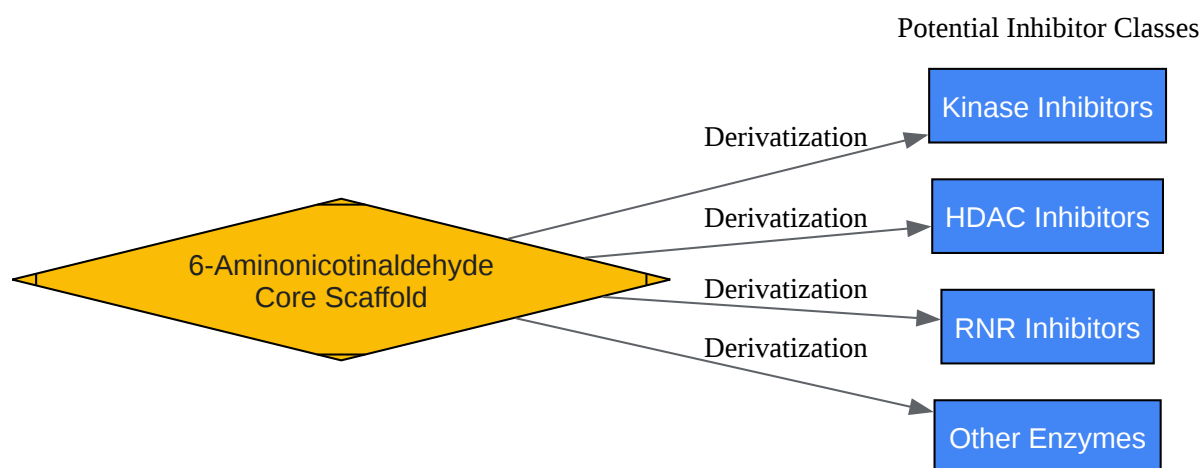


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Fig 2: Conceptual mechanism of RNR inhibition.

## A Versatile Scaffold for Targeted Inhibitors

The 6-aminopyridine nucleus is a privileged scaffold in drug discovery. Modifications of the aldehyde and amino groups allow for the exploration of vast chemical space to target various enzymes. For example, the related 6-aminonicotinamide core has been extensively explored to develop potent and selective histone deacetylase (HDAC) inhibitors, which are another important class of anti-cancer agents.[8] This highlights the potential of the 6-aminonicotinaldehyde scaffold to be elaborated into diverse classes of enzyme inhibitors.



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Fig 3: Role as a versatile chemical building block.

## Safety, Handling, and Experimental Protocols

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

## Safety and Hazard Information

6-Aminonicotinaldehyde is classified with the following hazards:

- H302: Harmful if swallowed.[9]
- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- It may also be harmful in contact with skin (H312) or if inhaled (H332).[9]

#### Precautionary Measures:

- P280: Wear protective gloves, eye protection, and face protection.
- P264: Wash skin thoroughly after handling.
- Use in a well-ventilated area or under a fume hood to prevent dust dispersion.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.

## Storage Protocol

- Free Base: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8°C.[3][4][5] Keep in a dark place.[4]
- Hydrochloride Salt: General recommendations suggest storage at room temperature.[2]
- Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.

## Stock Solution Preparation Protocol

Rationale: Preparing accurate stock solutions is the first step in most biological or chemical assays. The choice of solvent is critical and depends on the compound's solubility and compatibility with the downstream application.

- Solvent Selection: Based on its structure, solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely candidates for creating high-concentration stock solutions. Aqueous buffers may be used for final dilutions, but solubility should be confirmed.

- Calculation: Calculate the mass of **6-Aminonicotinaldehyde hydrochloride** required to achieve the desired molar concentration (e.g., 10 mM).
  - $\text{Mass (mg)} = \text{Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ (mg/g)}$
- Dissolution: Weigh the calculated amount of compound in a suitable vial. Add the selected solvent (e.g., DMSO) and vortex or sonicate gently until the solid is completely dissolved.
- Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

## Conclusion

**6-Aminonicotinaldehyde hydrochloride** is more than a mere chemical reagent; it is a strategic starting material in the landscape of modern drug discovery. Its utility as a precursor to ribonucleotide reductase inhibitors and its potential as a versatile scaffold for other targeted therapies underscore its importance.[3] Understanding its chemical properties, synthesis, and safe handling is fundamental for researchers aiming to leverage its full potential in developing next-generation therapeutics.

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- To cite this document: BenchChem. [6-Aminonicotinaldehyde hydrochloride CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377012#6-aminonicotinaldehyde-hydrochloride-cas-number-lookup>]

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